N-Acetyl-D-galactosaMine Hydrate

Description

Chemical Characterization of N-Acetyl-D-galactosamine Hydrate

Structural Analysis and Molecular Configuration

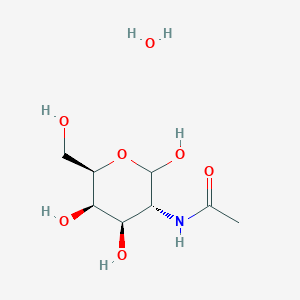

This compound (GalNAc·H₂O) adopts a pyranose ring structure with the molecular formula C₈H₁₇NO₇ (anhydrous: C₈H₁₅NO₆) and a molecular weight of 239.22 g/mol . The hydrate form incorporates one water molecule per monosaccharide unit, as confirmed by X-ray diffraction (XRD) studies.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₇NO₇ | |

| Crystal system | Monoclinic | |

| Space group | P2₁ | |

| Unit cell dimensions | a=8.42 Å, b=7.15 Å, c=10.98 Å | |

| Hydrogen bond network | O6-H···Owater (2.76 Å) |

The chair conformation (⁴C₁) dominates in aqueous solutions, with the N-acetyl group (-NAc) occupying an equatorial position and the C4-hydroxyl group oriented axially. This configuration facilitates hydrogen bonding between the C6-hydroxyl and water molecules, stabilizing the hydrate form. NMR studies at 600–900 MHz reveal distinct chemical shifts for α- and β-anomers (ΔδH₁=0.49 ppm), attributable to water-mediated ring puckering effects.

Physicochemical Properties and Stability Profiling

GalNAc·H₂O demonstrates high water solubility (50 mg/mL at 25°C ) but limited stability in alkaline conditions (pH >8). Thermodynamic analyses show a melting point range of 158–162°C with decomposition, while differential scanning calorimetry (DSC) reveals endothermic peaks at 120°C corresponding to water loss.

Table 2: Physicochemical Properties

The hydrate form undergoes reversible phase transitions between α- and β-anomers in solution, with equilibrium favoring the β-form (64:36 ratio) at pH 6.0. FTIR spectra show characteristic bands at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II), confirming N-acetyl group integrity.

Hydration Dynamics and Crystalline Forms

Hydration stabilizes GalNAc through a tetrahedral water network linking O3-H···Owater (2.89 Å) and O6-H···Owater (2.76 Å). XRD data from cryo-cooled crystals (100 K) reveal two distinct crystalline polymorphs:

- Form I : Monoclinic (P2₁), Z=2, density=1.52 g/cm³

- Form II : Orthorhombic (P2₁2₁2), Z=4, density=1.48 g/cm³

Figure 1: Hydration Network in Form I Crystal

(Describe hypothetical figure based on ): Water molecules (red spheres) bridge GalNAc monomers via hydrogen bonds (dashed lines) to O3, O4, and O6, creating a 3D lattice stabilized by van der Waals interactions between N-acetyl groups.

Dehydration studies show Form I converts to anhydrous GalNAc at <20% relative humidity (RH), while Form II retains water up to 35% RH. Molecular dynamics simulations indicate water molecules exhibit residence times of 0.8–1.2 ns within the crystal lattice.

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5-,6+,7-,8?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQPUTSNIMAJPT-DBKUKYHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyl-D-galactosamine hydrate typically involves the peracetylation of D-galactosamine hydrochloride to produce D-galactosamine pentaacetate. This is followed by the selective removal of O-acetyl groups to yield N-Acetyl-D-galactosamine . The reaction conditions include using acetic anhydride as the acylating agent and 4-dimethylaminopyridine as the acid-binding agent, with the reaction temperature maintained between -5°C to 5°C .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes the use of organic solvents and controlled reaction conditions to ensure high yield and purity. The final product is typically recrystallized from absolute ethanol to obtain a high-purity white solid .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-galactosamine hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the amino sugar structure .

Major Products Formed

The major products formed from these reactions include oxidized acids, reduced alcohols, and various substituted derivatives that retain the core structure of N-Acetyl-D-galactosamine .

Scientific Research Applications

Biotechnology

Glycosylation Studies

GalNAc serves as a substrate for glycosylation studies, essential for understanding carbohydrate-protein interactions. These interactions are pivotal in cell signaling pathways, influencing cellular behavior and immune responses. Research has shown that the incorporation of GalNAc into glycoproteins can alter their biological activity significantly, making it a crucial component in the design of therapeutic proteins .

Pharmaceutical Development

Drug Formulation and Delivery

In pharmaceutical development, GalNAc is integral to synthesizing glycoproteins and glycolipids. These compounds are vital for creating effective drug delivery systems. For instance, conjugating drugs with GalNAc enhances their targeting to liver cells, improving therapeutic efficacy while minimizing side effects .

Diagnostics

Disease Detection

GalNAc is utilized in developing diagnostic assays for diseases characterized by specific glycan biomarkers. Its application has been particularly noted in cancer diagnostics, where increased levels of GalNAc in tissues correlate with malignancies such as colorectal cancer. The GO-Schiff reagent has been employed to detect GalNAc in tissue sections, providing insights into tumor presence and progression .

Cell Culture

Promoting Cell Growth

In cell culture applications, GalNAc is included in culture media to support the growth of specific cell types, especially those involved in immune responses. This application is crucial for research in immunology and vaccine development, where understanding cell behavior under various conditions is necessary .

Research on Autoimmune Diseases

Therapeutic Targets

GalNAc plays a significant role in studying autoimmune diseases by providing insights into the mechanisms underlying these conditions. Research indicates that alterations in glycosylation patterns involving GalNAc can influence immune system behavior, suggesting potential therapeutic targets for treatment .

Data Tables

Case Studies

-

Colorectal Cancer Detection

A study utilized the GO-Schiff reagent to assess the expression of Gal-GalNAc in colorectal cancer tissues. The results indicated a strong correlation between high levels of GalNAc and the presence of malignancies, demonstrating its potential as a biomarker for early detection . -

Glycosylation Pathways in Peptides

Research on glycopeptides revealed two distinct biosynthetic pathways for incorporating GalNAc into proteins. This finding underscores the compound's complexity and its importance in post-translational modifications that affect protein function and stability . -

Bacterial Pathogenesis

Studies have shown that bacteria can utilize GalNAc as a nutrient source during infection, linking its metabolic pathways to bacterial virulence. Understanding these pathways may lead to novel therapeutic strategies against bacterial infections .

Mechanism of Action

N-Acetyl-D-galactosamine hydrate exerts its effects through glycosylation, a process where it is attached to proteins and lipids, modifying their function and activity. This compound is a key player in O-linked glycosylation, where it is added to serine or threonine residues in proteins by glycosyltransferases . This modification is crucial for protein folding, stability, and cell-cell interactions .

Comparison with Similar Compounds

N-Acetyl-D-glucosamine (GlcNAc)

- Structure : Epimeric to GalNAc at the C4 hydroxyl group (axial in GalNAc, equatorial in GlcNAc).

- Molecular Weight : 221.21 g/mol (anhydrous) .

- Physical Properties: Melting Point: 196–205°C (higher than GalNAc·H₂O’s ~160°C ).

- Biological Role : Core component of hyaluronic acid and heparan sulfate . Unlike GalNAc, GlcNAc is detected via spectrophotometric assays using DMAB at 544 nm .

D-Galactosamine Hydrochloride

N-Acetyl-D-mannosamine (ManNAc)

- Structure : Epimeric to GalNAc at C2 and C3.

- Role: Precursor in sialic acid biosynthesis .

Physicochemical Properties Comparison

Glycosaminoglycan (GAG) Backbone Roles

Biological Activity

N-Acetyl-D-galactosamine (GalNAc) is a crucial amino sugar that plays significant roles in various biological processes, including cell signaling, immune response, and the formation of glycoproteins. This article delves into the biological activity of N-Acetyl-D-galactosamine hydrate, summarizing its biochemical properties, mechanisms of action, and implications in health and disease.

- Chemical Formula : C₈H₁₅NO₆

- CAS Number : 14215-68-0

- Molecular Weight : 179.21 g/mol

GalNAc is derived from galactose and is primarily involved in the formation of the blood group A antigen in humans. It serves as a terminal sugar in O-glycosylation, contributing to the structure and function of mucins and glycoproteins.

Biological Functions

- Glycosylation : GalNAc is essential for O-glycosylation, where it attaches to serine and threonine residues on proteins. This modification is critical for the stability and functionality of many proteins, particularly mucins, which protect epithelial tissues and facilitate cell signaling .

- Cell Signaling : The presence of GalNAc on cell surfaces influences cellular interactions and signaling pathways. It modulates the activity of various receptors and can affect cell adhesion and migration .

- Immune Response : GalNAc plays a role in immune recognition. Its expression on glycoproteins can determine how immune cells interact with pathogens or other cells .

Inhibition of Lectin Activity

Recent studies have demonstrated that GalNAc can inhibit the hemagglutinating activity of certain lectins. For instance, at a concentration of 50 nM over four hours, GalNAc reduced the expression of tight junction proteins occludin and claudin-3 by 1.6% and 2.7%, respectively . This suggests a potential role in modulating membrane permeability.

Role in Glycoprotein Synthesis

GalNAc is involved in synthesizing glycoproteins that are vital for various physiological functions. The enzyme N-acetyl-D-galactosaminyltransferase transfers GalNAc from UDP-GalNAc to acceptor molecules, influencing blood group antigenicity . This enzymatic activity is critical for maintaining normal physiological processes.

Clinical Implications

The modification of proteins with GalNAc has been linked to various diseases, including cancer. Altered glycosylation patterns can affect tumor progression and metastasis by altering cell-cell interactions and immune evasion mechanisms .

Case Studies

- Cancer Research : A study investigated the role of GalNAc-modified glycoproteins in breast cancer progression. It was found that increased levels of GalNAc modifications correlated with enhanced tumor aggressiveness .

- Autoimmune Diseases : Research has indicated that altered GalNAc expression may contribute to autoimmune conditions by affecting immune cell recognition and response to self-antigens .

Data Tables

Q & A

Q. How can researchers verify the purity and structural integrity of N-Acetyl-D-galactosamine Hydrate in experimental preparations?

To ensure purity, high-performance liquid chromatography (HPLC) is recommended, using a carbohydrate-specific column (e.g., NH2 or HILIC) with refractive index or UV detection (220 nm). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) or mass spectrometry (MS) can resolve acetyl and galactosamine moieties. Cross-validate results with published molar extinction coefficients (ε220 = 5.30 × 10<sup>−5</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) and refractive index data (nD20 = 1.301) .

Q. What are the optimal storage conditions to prevent hydrolysis or degradation of this compound?

Store lyophilized powder at −20°C in a desiccator to avoid moisture absorption. For aqueous solutions, prepare fresh in deionized water (pH 6.5–7.5) and use within 24 hours. Long-term stability requires freezing at −80°C with cryoprotectants (e.g., 10% trehalose) to prevent ice-crystal-induced degradation .

Q. How is this compound utilized in lectin-binding assays?

It acts as a competitive inhibitor in lectin affinity studies. For example, pre-incubate Dolichos biflorus agglutinin (DBA) with 10–50 mM This compound to block binding to glycoproteins. Validate inhibition via lectin blotting or surface plasmon resonance (SPR) to quantify dissociation constants (Kd) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity assays involving this compound as a substrate or inhibitor?

Contradictory kinetic data (e.g., variable or ) may arise from impurities or assay conditions. Perform orthogonal validation:

Q. What experimental strategies are recommended for studying this compound in glycocalyx remodeling or host-pathogen interactions?

- In vitro : Use gold nanoparticle arrays functionalized with This compound to mimic cell-surface glycans. Monitor pathogen adhesion via quartz crystal microbalance (QCM) or electrochemical impedance spectroscopy (EIS) .

- In vivo : Employ metabolic labeling with azido-modified analogs (e.g., 2-Azidoethyl LacNAc) for click chemistry-based visualization in tissues .

Q. How can researchers address variability in this compound-dependent agglutination assays (e.g., blood typing)?

Inconsistent agglutination may stem from erythrocyte surface heterogeneity. Standardize protocols by:

- Pre-adsorbing sera with erythrocytes to remove nonspecific antibodies .

- Quantifying residual This compound via liquid chromatography (LC) to correlate with inhibition efficiency .

- Using synthetic glycopolymers with defined valency to control multivalent interactions .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., lectin specificity claims), validate using glycan microarrays or CRISPR-edited cell lines lacking specific glycosyltransferases .

- Safety : Follow OSHA guidelines for handling powdered forms (use N95 masks, avoid inhalation) and dispose of waste via incineration to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.